Cas no 2138156-92-8 (Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel-)
![Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- structure](https://ja.kuujia.com/scimg/cas/2138156-92-8x500.png)
Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- 化学的及び物理的性質
名前と識別子
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- Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel-
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- インチ: 1S/C10H21N3O/c1-7(2)6-12-10(14)13-9-4-3-8(11)5-9/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14)/t8-,9+/m0/s1
- InChIKey: HXLQZISHDCDMPT-DTWKUNHWSA-N
- SMILES: N([C@@H]1CC[C@H](N)C1)C(NCC(C)C)=O
Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-648422-2.5g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 2.5g |
$2745.0 | 2023-03-04 | ||
Enamine | EN300-648422-0.05g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 0.05g |
$1176.0 | 2023-03-04 | ||
Enamine | EN300-648422-0.25g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 0.25g |
$1288.0 | 2023-03-04 | ||
Enamine | EN300-648422-0.1g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 0.1g |
$1232.0 | 2023-03-04 | ||
Enamine | EN300-648422-1.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-648422-10.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 10.0g |
$6020.0 | 2023-03-04 | ||
Enamine | EN300-648422-0.5g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 0.5g |
$1344.0 | 2023-03-04 | ||
Enamine | EN300-648422-5.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-3-(2-methylpropyl)urea |
2138156-92-8 | 5.0g |
$4060.0 | 2023-03-04 |
Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Book reviews
Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel-に関する追加情報
Introduction to Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- (CAS No. 2138156-92-8)
Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel-, identified by its Chemical Abstracts Service (CAS) number CAS No. 2138156-92-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The unique structural features of this compound, including its chiral centers and specific functional groups, make it a subject of interest for researchers exploring innovative drug formulations.
The molecular structure of Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- consists of a urea backbone with substituents that contribute to its distinct chemical properties. The presence of the (1R,3S)-3-aminocyclopentyl group and the 2-methylpropyl group introduces steric and electronic effects that can influence its interactions with biological targets. This complexity makes it a valuable scaffold for the development of molecules with tailored pharmacological activities.
In recent years, there has been growing interest in the use of urea derivatives as pharmacophores due to their versatility and ability to form hydrogen bonds with biological targets. The compound CAS No. 2138156-92-8 is no exception and has been studied for its potential in various therapeutic areas. One of the most promising applications is in the field of immunomodulation, where urea-based compounds have shown efficacy in modulating immune responses without significant side effects.
Recent research has demonstrated that derivatives of urea can exhibit potent anti-inflammatory properties by interacting with key enzymes and receptors involved in the inflammatory cascade. The specific arrangement of functional groups in Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- allows it to bind effectively to these targets, potentially leading to the development of new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric catalysis and transition metal-catalyzed reactions, have been employed to achieve the desired stereoselectivity. The synthesis process also emphasizes green chemistry principles to minimize environmental impact and improve sustainability.
The pharmacokinetic properties of CAS No. 2138156-92-8 are another area of focus for researchers. Studies have shown that this compound exhibits favorable solubility characteristics, which can enhance its bioavailability upon administration. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for less frequent dosing and improved patient compliance.
In clinical trials conducted thus far, Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel- has demonstrated promising results in preclinical models of various diseases. These studies have highlighted its potential as a lead compound for further development into therapeutic agents. The compound's ability to modulate biological pathways without significant off-target effects makes it an attractive candidate for drug discovery programs.
The future direction of research on this compound includes exploring its potential applications in oncology and neurodegenerative diseases. Preliminary studies suggest that it may interfere with key signaling pathways involved in cancer cell proliferation and survival. Furthermore, its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The development of novel drug candidates like CAS No. 2138156-92-8 relies heavily on collaboration between academic institutions and pharmaceutical companies. These partnerships facilitate the translation of laboratory findings into clinical applications, ensuring that innovative compounds reach patients who need them most. The continued investment in research infrastructure and skilled personnel is essential for advancing the field of medicinal chemistry.
In conclusion, Urea, N-[(1R,3S)-3-aminocyclopentyl]-N'-(2-methylpropyl)-, rel-, represented by its CAS number CAS No. 2138156-92-8, is a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it a valuable candidate for further development in pharmaceutical research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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